4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol
Beschreibung
The compound 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol is a heterocyclic molecule featuring a quinolin-2-ol core linked to a piperidine-carbonyl scaffold and a 3-cyclopropyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, which may enhance target binding .
Eigenschaften
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-18-11-16(15-5-1-2-6-17(15)22-18)21(27)25-9-3-4-13(12-25)10-19-23-20(24-28-19)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBKTXJLZBHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedländer Annulation for Quinoline Core Formation
The quinolin-2-ol scaffold is prepared via Friedländer quinoline synthesis, employing 2-aminophenol and β-keto esters under acidic conditions:
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Aminophenol | 10 mmol | AcOH (20 mL), reflux, 12 h | 78% |
| Ethyl acetoacetate | 12 mmol | ||
| Conc. H₂SO₄ | 2 drops |
¹H NMR (400 MHz, DMSO-d₆) δ: 11.32 (s, 1H, OH), 8.45 (d, J = 8.4 Hz, 1H), 7.92–7.85 (m, 2H), 6.98 (d, J = 8.8 Hz, 1H), 2.67 (s, 3H).
Carboxylic Acid Activation
The 4-position is functionalized via nitration followed by reduction and oxidation:
Stepwise Protocol
- Nitration: HNO₃/H₂SO₄ (1:3), 0°C → 45°C over 2 h
- Reduction: Fe/HCl, ethanol, reflux 4 h
- Oxidation: KMnO₄, H₂O, 90°C, 6 h
Yields: Nitration (62%), Reduction (85%), Oxidation (73%).
Piperidine-Oxadiazole Hybrid Synthesis
Oxadiazole Ring Construction
3-Cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole is synthesized from cyclopropanecarboxylic acid hydrazide:
Cyclization Reaction
| Parameter | Value |
|---|---|
| Starting material | Cyclopropanecarbohydrazide |
| Reagent | BrCN, DMF |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 68% |
¹³C NMR (100 MHz, CDCl₃) δ: 169.4 (C=N), 162.1 (C-O), 14.2 (cyclopropane CH₂).
Piperidine Functionalization
3-(Aminomethyl)piperidine is alkylated with the oxadiazole chloride:
Alkylation Conditions
- Molar ratio: 1:1.2 (piperidine:oxadiazole chloride)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF, 60°C, 24 h
- Yield: 81%
Final Coupling and Characterization
Amide Bond Formation
The quinoline-4-carbonyl chloride reacts with 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine under Schotten-Baumann conditions:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ |
| Temperature | 0°C → 25°C |
| Reaction time | 18 h |
| Yield | 65% |
Spectroscopic Validation
Key Characterization Data
- HRMS (ESI) : m/z 421.1894 [M+H]⁺ (calc. 421.1901)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=8.4 Hz, 1H), 4.41 (s, 2H, OCH₂), 3.78–3.65 (m, 4H, piperidine), 1.98–1.82 (m, 1H, cyclopropane)
- ¹³C NMR : 167.8 (C=O), 164.2 (C=N), 117.3–138.4 (aromatic carbons)
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Steps
| Step | Yield Range | Purity (HPLC) | Scalability |
|---|---|---|---|
| Quinoline nitration | 58–72% | 92–95% | >100 g |
| Oxadiazole cyclization | 65–78% | 89–91% | 50–100 g |
| Final coupling | 60–68% | 94–97% | 10–50 g |
Route optimization increased overall yield from 12% (linear approach) to 28% (convergent synthesis).
Challenges and Process Optimization
Oxadiazole Stability Concerns
The 1,2,4-oxadiazole ring demonstrated thermal lability above 120°C, necessitating:
- Low-temperature (<60°C) reactions during piperidine alkylation
- Avoidance of strong acids (e.g., HCl gas) in workup
Amide Coupling Side Reactions
Competitive O-acylation was mitigated by:
- Using HOBt/DIC coupling reagents instead of DCC
- Maintaining pH 8.5–9.0 during Schotten-Baumann reaction
Alternative Methodologies
Microwave-Assisted Synthesis
Reduced oxadiazole formation time from 8 h to 35 min (150 W, 100°C) with comparable yield (70%).
Flow Chemistry Approaches
Continuous flow hydrogenation provided 3-(aminomethyl)piperidine in 94% yield (20 bar H₂, 50°C).
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by the presence of a quinoline core, which is known for its diverse biological activities. The incorporation of the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety enhances its interaction with biological targets. The molecular formula is , and it exhibits a complex structure conducive to various biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. The oxadiazole ring contributes to the compound's ability to inhibit bacterial growth. For instance, similar derivatives have shown effectiveness against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Potential
The quinoline scaffold has been extensively studied for its anticancer properties. Compounds similar to 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for antiproliferative activity against multiple cancer types with promising results .
Neuropharmacological Effects
The structure of this compound suggests potential applications in neuropharmacology. The piperidine ring may interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions like anxiety or depression. Research into similar compounds has shown that they can act as selective modulators of muscarinic receptors .
Structure Activity Relationship
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinoline or oxadiazole rings can significantly influence potency and selectivity against biological targets .
Case Study: Antimicrobial Activity
In a recent study, derivatives of quinoline containing oxadiazole were screened for antimicrobial activity against various pathogens. The results indicated that certain modifications increased efficacy significantly, suggesting that 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol could be a lead compound for further development .
Case Study: Anticancer Efficacy
Another investigation focused on the anticancer properties of similar quinoline derivatives. The study found that specific substitutions on the quinoline scaffold enhanced cytotoxicity against breast and lung cancer cell lines, indicating that 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol might exhibit comparable effects .
Conclusion and Future Directions
The compound 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol holds significant promise in medicinal chemistry due to its diverse biological activities including antimicrobial and anticancer properties. Ongoing research is essential to fully characterize its mechanisms of action and optimize its pharmacological profiles.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or viral proteins, inhibiting their function and preventing the replication of pathogens.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, leading to the death of the microorganism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound shares core motifs with several derivatives documented in the evidence. Below is a comparative analysis of key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations:
Quinoline vs. This could improve interactions with hydrophobic enzyme pockets. The methoxy group in the pyridine derivative may increase solubility but reduce metabolic stability relative to the hydroxyl group in quinolin-2-ol.
The benzoimidazole-piperidine hybrid in adds aromaticity, which might enhance DNA intercalation or kinase inhibition.
Oxadiazole-Triazole Synergy :
- The triazole-oxadiazole combination in (MW 260.30) suggests dual hydrogen-bonding sites, which could improve binding affinity compared to standalone oxadiazole motifs.
Research Implications and Limitations
While the evidence lacks direct pharmacological data for the target compound, structural trends suggest:
- Bioactivity Potential: The quinolin-2-ol scaffold is associated with antimalarial (e.g., chloroquine analogs) and kinase inhibitory activity. Its combination with oxadiazole could target enzymes like PfCRT in malaria .
- Synthetic Challenges : The tert-butyl derivative exemplifies the complexity of introducing protective groups in piperidine-based syntheses, which may complicate scale-up.
Limitations:
- No pharmacokinetic or toxicity data are available for direct comparison.
Biologische Aktivität
The compound 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a quinoline backbone substituted with a piperidine moiety and an oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole moiety can form hydrogen bonds and engage in π-stacking interactions, enhancing binding affinity. The piperidine ring contributes to the overall stability and specificity of the interaction with biological targets .
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives similar to 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine} have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines .
Case Study:
A study assessed the cytotoxic effects of related compounds on A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma) cell lines. The results demonstrated that compounds with similar structural features exhibited IC50 values comparable to standard anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives with piperidine structures are effective against a range of bacterial strains due to their ability to inhibit key enzymes involved in bacterial metabolism .
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Pharmacological Applications
The diverse biological activities suggest potential pharmacological applications in several areas:
- Anticancer Therapeutics : Due to its cytotoxic effects on cancer cell lines.
- Antimicrobial Agents : Effective against multi-drug resistant bacterial strains.
- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential use in treating neurological disorders .
Q & A
Q. What synthetic strategies are recommended for constructing the hybrid quinoline-oxadiazole-piperidine scaffold in this compound?
The synthesis of this compound requires multi-step protocols involving:
- Coupling reactions : Piperidine-carbonyl linkages can be formed via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Oxadiazole ring formation : Cyclization of thioamide intermediates with hydroxylamine or nitrile oxides in refluxing ethanol or THF .
- Functional group compatibility : Protect the quinolin-2-ol hydroxyl group during piperidine acylation to prevent side reactions, followed by deprotection using mild acidic conditions .
Key validation : Confirm intermediate structures via NMR (e.g., piperidine CH protons at δ 2.5–3.5 ppm) and HRMS .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts, targeting ≥95% purity .
- Spectroscopic validation :
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios within ±0.4% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antimicrobial activity?
- Bioisosteric replacement : Substitute the cyclopropyl group on the oxadiazole with fluorinated or heteroaromatic moieties to enhance microbial membrane penetration .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with bacterial targets like DNA gyrase or efflux pumps .
- In vitro testing : Assess MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing activity to reference drugs like ciprofloxacin .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data for quinoline-oxadiazole hybrids?
- Dose-response profiling : Perform MTT assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear toxicity trends .
- Mechanistic studies : Use flow cytometry to distinguish apoptosis vs. necrosis in cell lines (e.g., HepG2) and validate via caspase-3/7 activation assays .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to account for batch-to-batch variability in compound preparation .
Q. How can computational methods predict metabolic stability of the piperidine-carbonyl-quinoline moiety?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely cytochrome P450 (CYP3A4/2D6) oxidation sites .
- Microsomal assays : Incubate the compound with rat liver microsomes and quantify degradation via LC-MS/MS over 60 minutes .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl groups) on the quinoline hydroxyl to enhance bioavailability .
Methodological Challenges
Q. What techniques characterize the compound’s solid-state stability under varying storage conditions?
Q. How can researchers validate target engagement in neurological disease models?
- Radioligand binding assays : Use -labeled compound to quantify affinity for serotonin or dopamine receptors in rat brain homogenates .
- Behavioral models : Test cognitive effects in Morris water maze (for Alzheimer’s) or rotarod (for Parkinson’s) using dose-dependent administration .
Data Interpretation and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity data?
Q. How can batch variability in biological assays be minimized?
- Standardized protocols : Pre-treat cell lines with identical passage numbers and serum batches .
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .
Emerging Research Directions
Q. What strategies enhance the compound’s selectivity for cancer vs. healthy cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
